1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and material science. The systematic name reflects its structural components, including a one-oxygen atom and two nitrogen atoms incorporated into a spirocyclic framework.
The compound is synthesized through various chemical methods, often involving multi-step reactions that create the spirocyclic core and introduce functional groups necessary for its intended applications. It can be sourced from chemical suppliers and used in research settings to explore its properties and effects.
This compound falls under the category of spirocyclic compounds, which are known for their rigid structures and diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure.
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular formula of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is , with a molecular weight of 593.1 g/mol. The structure features a spirocyclic arrangement where the nitrogen and oxygen atoms play crucial roles in defining the compound's reactivity.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate involves interactions with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate various biochemical pathways:
The physical properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate include:
Key chemical properties include:
Understanding these properties is crucial for applications in formulations and drug development.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate has several scientific uses:
This compound represents a promising area of research due to its complex structure and potential applications across various scientific fields.
The efficient construction of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core relies on strategic disconnection approaches centered on the spirocyclic carbon (C-5). The predominant industrial method involves intramolecular lactamization of linear precursors containing both amine and carboxylic acid functionalities, strategically positioned to form the spiro junction. This typically employs N-Boc protected diamino alcohols that undergo sequential deprotection and cyclization under acidic conditions. For example, 4-piperidone derivatives serve as pivotal starting materials, where the ketone carbonyl is exploited for Knoevenagel condensation with active methylene compounds (e.g., malonates) to install the exocyclic methylene group at C-4, simultaneously generating the spiro center [4].
Alternative routes leverage aza-Michael additions onto activated cyclohexenone systems, followed by reductive amination and lactam formation. Recent advances incorporate transition metal catalysis; rhodium-catalyzed hydroformylation protocols analogous to those developed for spironolactone synthesis (Scheme 5 in [2]) show promise for stereocontrolled assembly of related oxygen-nitrogen spirocycles. Strain minimization during spirocyclization is critical, often requiring high-dilution conditions or slow addition techniques to suppress oligomerization, with typical isolated yields ranging from 45-65% for optimized procedures [2].
Table 1: Key Building Blocks and Conditions for Core Assembly
Synthetic Approach | Key Intermediate | Cyclization Conditions | Critical Modifications |
---|---|---|---|
Lactamization | Ethyl 4-oxopiperidine-1-carboxylate | HCl/EtOH, reflux | Knoevenagel condensation with diethyl malonate precedes ring closure |
Reductive Amination | 4-Methylenecyclohexanone | NaBH₃CN, AcOH, then NaOH/heat | Requires pre-functionalized ethylene diamine derivative |
Metal-Catalyzed | Homopropargyl amine | Rh(CO)₂(acac), Syngas, 80°C | Inspired by Upjohn's spironolactone synthesis [2] |
Position-selective derivatization of the spirocyclic core enables precise modulation of pharmacological properties. The exocyclic methylene group at C-4 serves as a versatile handle for Michael additions. Electrophilic reagents (e.g., halogens) readily add across this double bond, while nucleophiles (e.g., amines, thiols) undergo conjugate addition under mild Lewis acid catalysis. For instance, treatment with bromine in dichloromethane yields the 4-bromomethyl derivative, which can be further functionalized via nucleophilic substitution (e.g., with amines to install aminomethyl groups) [4].
The N-3 position readily undergoes alkylation, acylation, or reductive amination. Propyl, methyl, and substituted benzyl groups are commonly introduced at this site via SN2 reactions using alkyl halides. Notably, steric hindrance around N-3 influences reaction rates and regioselectivity when competing nucleophilic sites exist. Molecular modeling indicates that alkyl groups larger than propyl induce conformational strain, reducing synthetic yields beyond 60% for hexyl chains [4].
The C-8 nitrogen (part of the piperazine ring) demonstrates distinct reactivity, favoring mono-alkylation via reductive amination or Michael addition. The 8-(2-(4-fluorophenyl)ethyl) and 8-(2-(4-chlorophenyl)ethyl) substituents – evident in CID 3077262 and CID 3077268 respectively – are installed using 4-fluorophenethyl or 4-chlorophenethyl aldehydes with sodium triacetoxyborohydride. This modification significantly enhances target binding affinity in kinase inhibitor applications [3] [4].
Table 2: Representative Derivatives and Their Modifications
Compound (CID) | C-3 Modification | C-4 Modification | N-8 Modification | Molecular Formula |
---|---|---|---|---|
3077262 | Propyl | Methylene | 2-(4-Fluorophenyl)ethyl | C₁₉H₂₅FN₂O₂ |
3077268 | Methyl | Methylene | 2-(4-Chlorophenyl)ethyl | C₁₇H₂₁ClN₂O₂ |
- | Hydrogen | Bromomethyl | 2-(Pyridin-4-yl)ethyl | C₁₆H₂₂BrN₃O₂ |
The trifluoroacetate (TFA) salt form significantly enhances the stability and solubility of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. The electron-withdrawing trifluoromethyl group generates a low basicity anion (pKa ≈ 0.3), ensuring complete protonation of the piperazine nitrogen (N-8) across physiologically relevant pH ranges. This protonation suppresses N-oxidation and N-dealkylation pathways, two predominant metabolic degradation routes for tertiary amines. Crystallographic analyses reveal that TFA forms strong charge-assisted hydrogen bonds (N⁺–H···OOC-CF₃, ~1.8 Å) that rigidify the solid-state structure, reducing hygroscopicity compared to hydrochloride salts [4].
In solution, the TFA counterion modulates reactivity during synthetic transformations. Its non-nucleophilic nature prevents unwanted quaternization at N-8 during alkylation steps. However, in polar aprotic solvents (DMF, DMSO), TFA can partially dissociate, increasing the risk of racemization at chiral centers adjacent to the piperazine. Kinetic studies show that excess TFA (2.0-2.5 equiv.) maintains optimal protonation without catalyzing lactam hydrolysis during prolonged reactions (>12h) at elevated temperatures (>60°C). For PROTAC-conjugation reactions targeting mutant BRAF degradation, the TFA salt form provides superior acylation yields (>85%) compared to free bases (<60%) due to suppressed amine dimerization [3] [4].
Structural modifications to mitigate rapid metabolic clearance focus on three key vulnerability points: 1) the exocyclic methylene at C-4, 2) the N-3 alkyl chain, and 3) the N-8 arylalkyl substituent. Saturation of the C-4 methylene to a methyl group (via catalytic hydrogenation) reduces clearance by 30-50% in microsomal assays by eliminating the Michael acceptor liability. However, this compromises conformational flexibility, often reducing target binding. Alternatively, introducing electron-withdrawing substituents (e.g., fluorine atoms) alpha to the double bond diminishes epoxidation rates catalyzed by CYP3A4/2D6 [3].
The N-3 alkyl chain length profoundly impacts efflux transporter susceptibility. Propyl derivatives exhibit higher passive permeability (PAMPA log Pₑ > -5.0) and lower P-glycoprotein efflux ratios (ER < 2.5) compared to methyl analogs (ER > 4.0). This stems from optimal lipophilicity (clogP 2.1-2.5) balancing membrane penetration while avoiding transporter recognition. Incorporating polar substituents like methoxy or hydroxyl groups into the N-8 phenethyl moiety reduces CYP2C9-mediated aromatic hydroxylation. For example, the 4-(2-hydroxyethyl)phenyl analog shows 40% lower intrinsic clearance than its 4-fluorophenyl counterpart while maintaining target engagement [3] [4].
Table 3: Metabolic Optimization Strategies and Outcomes
Metabolic Vulnerability | Structural Modification | Impact on Clearance (Human Liver Microsomes) | Efflux Ratio (MDCK-MDR1) |
---|---|---|---|
C-4 Methylene Oxidation | Hydrogenation to methyl | ↓ 52% | 1.8 |
N-Dealkylation at N-3 | Ethyl → Cyclopropyl replacement | ↓ 38% | 2.3 |
Aromatic Hydroxylation (N-8 aryl) | 4-F → 4-CF₃ substitution | ↓ 45% | 3.1 |
Piperazine N-Oxidation | N-8 Methyl branching | ↓ 28% | 2.7 |
Incorporating steric hindrance near metabolically labile sites proves highly effective. Introducing gem-dimethyl groups adjacent to the piperazine nitrogen (N-8) impedes oxidative N-dealkylation, reducing clearance by 70% in some analogs. Additionally, replacing the N-3 propyl group with cyclopropyl enhances metabolic stability by blocking β-oxidation pathways while maintaining similar steric bulk and logD values. These modifications collectively enable half-life extensions from <1h (unoptimized lead) to >4h in preclinical species, crucial for sustained target inhibition in oncology and CNS applications [3] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: